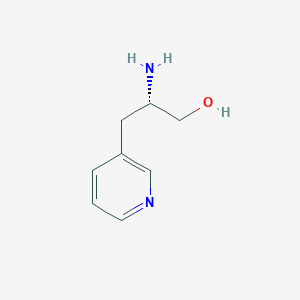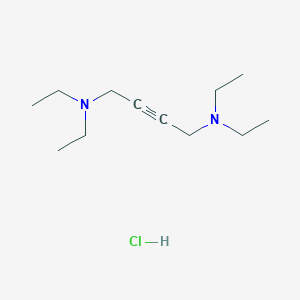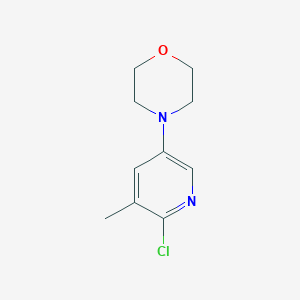
4-(6-Chloro-5-methyl-3-pyridyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Chloro-5-methyl-3-pyridyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 6-chloro-5-methyl-3-pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-5-methyl-3-pyridyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-5-methyl-3-pyridine, which is then reacted with morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide, at elevated temperatures (around 100-120°C).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-5-methyl-3-pyridyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyridyl ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Major Products
Substitution: Formation of 4-(6-substituted-5-methyl-3-pyridyl)morpholine derivatives.
Oxidation: Formation of 4-(6-chloro-5-carboxy-3-pyridyl)morpholine.
Reduction: Formation of 4-(6-chloro-5-methyl-1,4-dihydro-3-pyridyl)morpholine.
Scientific Research Applications
4-(6-Chloro-5-methyl-3-pyridyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and receptor binding.
Industrial Applications: It is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-5-methyl-3-pyridyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the conformation and activity of the target molecule. This interaction can modulate biochemical pathways, leading to desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloro-5-methyl-3-pyridyl)piperidine
- 4-(6-Chloro-5-methyl-3-pyridyl)thiomorpholine
- 4-(6-Chloro-5-methyl-3-pyridyl)oxazolidine
Uniqueness
4-(6-Chloro-5-methyl-3-pyridyl)morpholine is unique due to its specific substitution pattern and the presence of a morpholine ring. This structure imparts distinct physicochemical properties, such as solubility and stability, making it suitable for various applications that similar compounds may not fulfill as effectively.
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-(6-chloro-5-methylpyridin-3-yl)morpholine |
InChI |
InChI=1S/C10H13ClN2O/c1-8-6-9(7-12-10(8)11)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3 |
InChI Key |
YQLNAQJWRGBMKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


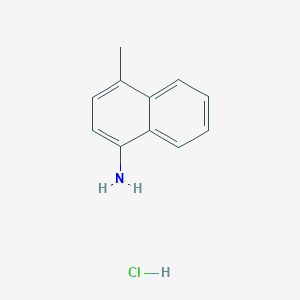
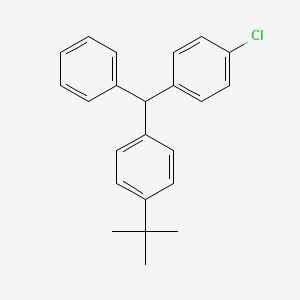
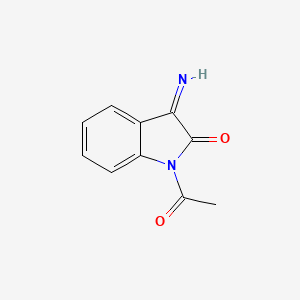
![7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14136956.png)


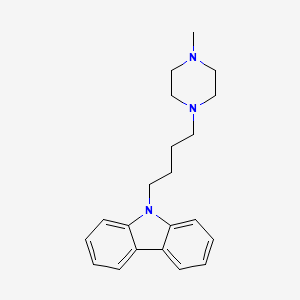
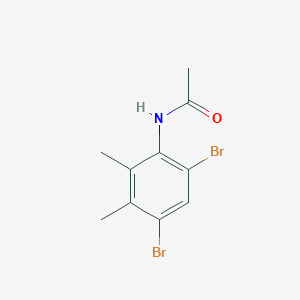

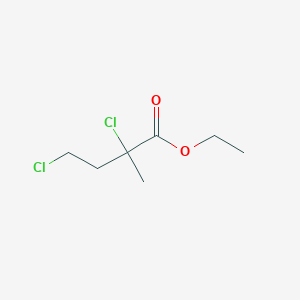

![2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane](/img/structure/B14136994.png)
